![molecular formula C15H19N3O4S2 B5553549 4-[(cyclohexylamino)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5553549.png)
4-[(cyclohexylamino)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide
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Overview
Description
This compound belongs to a class of molecules that have garnered attention for their potential biological activities and intricate molecular architecture. The synthesis and characterization of such compounds involve advanced organic synthesis techniques and analytical methods to elucidate their structure and properties.
Synthesis Analysis
The synthesis of related sulfonamide compounds typically involves stepwise reactions starting from specific precursors, such as cyclohexylamine or thiophene derivatives, and involves processes like sulfonation, amidation, or cyclization. For example, the synthesis of complex sulfonamides can be achieved through reactions involving nitroimidazole sulfonamides or by employing cyclization reactions of specific carboxylates in the presence of catalysts like AlCl3 for the formation of isoxazole or thiophene rings (Huang et al., 1980; Gao et al., 2019).
Molecular Structure Analysis
The molecular structure of sulfonamide compounds, including the spatial arrangement and the presence of functional groups like isoxazolyl and thiophenecarboxamide, significantly impacts their chemical behavior and potential biological activity. X-ray crystallography and NMR spectroscopy are key techniques used to determine the precise molecular geometry and to identify unique structural features (Cheong et al., 2004).
Chemical Reactions and Properties
Sulfonamide compounds can participate in various chemical reactions, including electrophilic cyclization and sulfenylation, to form derivatives with different substituents on the isoxazole or thiophene rings. These reactions are influenced by the presence of functional groups and the overall molecular structure (Gao et al., 2019).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, are influenced by the compound's molecular structure. These properties are critical for understanding the compound's behavior in different solvents and conditions, which is essential for its application in synthesis and potential drug formulation.
Chemical Properties Analysis
The chemical properties of sulfonamide compounds, including acidity, basicity, and reactivity towards nucleophiles and electrophiles, are determined by the functional groups present in the molecule. Studies involving the synthesis and evaluation of novel sulfonamide compounds for antimicrobial or anticancer activity highlight the significance of these properties in medicinal chemistry (Ghorab et al., 2014; Sowmya et al., 2018).
References:
properties
IUPAC Name |
4-(cyclohexylsulfamoyl)-N-(5-methyl-1,2-oxazol-3-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4S2/c1-10-7-14(17-22-10)16-15(19)13-8-12(9-23-13)24(20,21)18-11-5-3-2-4-6-11/h7-9,11,18H,2-6H2,1H3,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLEDATKZPLIFKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC(=CS2)S(=O)(=O)NC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(cyclohexylsulfamoyl)-N-(5-methyl-1,2-oxazol-3-yl)thiophene-2-carboxamide |
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